6-Desoxy-5-hydroxytetracycline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 6-Desoxy-5-hydroxytetracycline hydrochloride involves the reduction of 6-methylene-5-hydroxytetracycline using cobalt carbonyl and triphenyl phosphine . The industrial production methods typically involve the use of oxytetracycline as a starting material, which undergoes several chemical transformations to yield the final product .
Chemical Reactions Analysis
6-Desoxy-5-hydroxytetracycline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Desoxy-5-hydroxytetracycline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used to study the effects of antibiotics on bacterial growth and protein synthesis.
Medicine: It is used to treat bacterial infections, acne, and malaria.
Industry: It is used in the production of pharmaceuticals and as a preservative in certain products.
Mechanism of Action
The mechanism of action of 6-Desoxy-5-hydroxytetracycline hydrochloride involves binding to the 30S and potentially the 50S ribosomal subunits of bacteria. This binding disrupts the aminoacyl-tRNA binding to the mRNA-ribosome complex, effectively inhibiting bacterial protein synthesis and halting growth and replication . Additionally, it serves as an inhibitor of matrix metalloproteinases, preserving collagen integrity and supporting tissue repair .
Comparison with Similar Compounds
6-Desoxy-5-hydroxytetracycline hydrochloride is compared with other tetracycline antibiotics, such as:
Oxytetracycline: The parent compound from which it is derived.
Minocycline: Another second-generation tetracycline with similar antibacterial properties but different pharmacokinetics.
Tetracycline: A first-generation tetracycline with higher toxicity compared to second-generation compounds.
The uniqueness of this compound lies in its broad-spectrum activity, lower toxicity, and additional properties such as matrix metalloproteinase inhibition .
Properties
Molecular Formula |
C22H25ClN2O8 |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
[(1S,4aR,11R,11aR,12S,12aR)-3-carbamoyl-4,4a,6,7,12-pentahydroxy-11-methyl-2,5-dioxo-11,11a,12,12a-tetrahydro-1H-tetracen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10+,14+,15-,17-,22-;/m0./s1 |
InChI Key |
PTNZGHXUZDHMIQ-CVHRZJFOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)[NH+](C)C)O.[Cl-] |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)[NH+](C)C)O.[Cl-] |
Origin of Product |
United States |
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